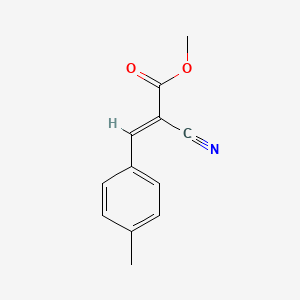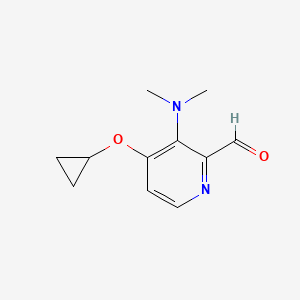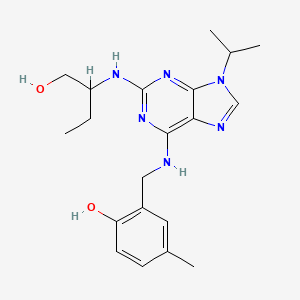![molecular formula C17H18ClN3O2 B14806724 N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B14806724.png)
N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a propanamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with 2-methylphenylpropanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-3-{[(3-chloroanilino)carbonyl]amino}propanamide
- N-benzyl-N-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide
Uniqueness
N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide stands out due to its specific structural features, such as the presence of a methyl group on the phenyl ring and the propanamide moiety. These characteristics may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18ClN3O2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-8-5-9-15(11(14)2)21-17(23)19-13-7-4-6-12(18)10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23) |
InChI Key |
MRMFHYFIKIINNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate](/img/structure/B14806648.png)
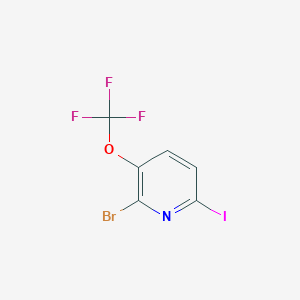
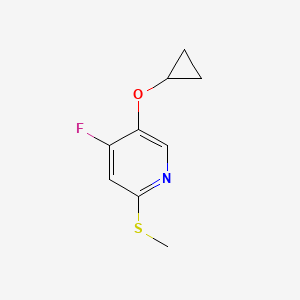
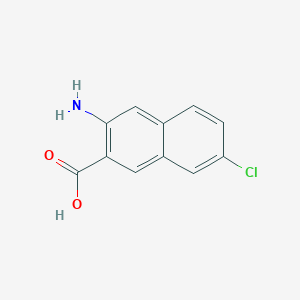
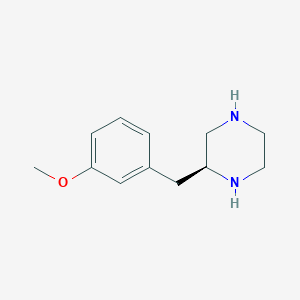
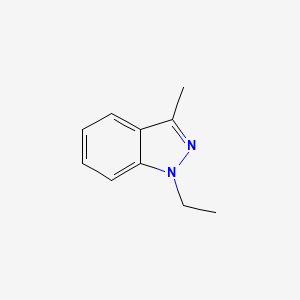
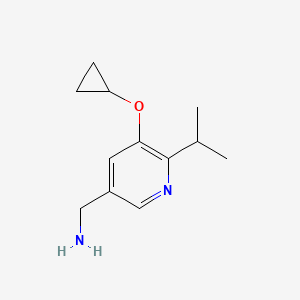

![(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
